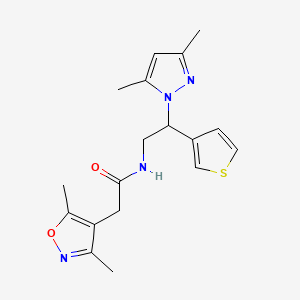

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole, thiophene, and isoxazole scaffold. Its structural complexity arises from the fusion of these aromatic systems, which are known to confer diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-11-7-12(2)22(20-11)17(15-5-6-25-10-15)9-19-18(23)8-16-13(3)21-24-14(16)4/h5-7,10,17H,8-9H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUJFBVFYSREPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)CC2=C(ON=C2C)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Moiety: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

Synthesis of the Isoxazole Ring: This can be achieved by reacting a β-keto ester with hydroxylamine hydrochloride to form 3,5-dimethylisoxazole.

Thiophene Derivative Preparation: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by using thiophene-3-carboxaldehyde.

Coupling Reactions: The final step involves coupling the pyrazole, thiophene, and isoxazole derivatives through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the nitro groups if present, using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole and isoxazole rings.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).

Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Properties

Research indicates that compounds with pyrazole and thiophene structures often show antimicrobial activity. They may disrupt bacterial cell membranes or inhibit essential enzymes within bacterial cells .

Enzyme Inhibition

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of similar compounds against cancer cell lines. For instance, derivatives have shown submicromolar activity against MIA PaCa-2 cells by inhibiting mTORC1 activity and modulating autophagy pathways .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial potential of pyrazole derivatives against common bacterial strains. The results indicated that certain modifications on the pyrazole ring significantly enhanced antibacterial efficacy, suggesting that this compound could be developed as a novel antimicrobial agent.

Case Study 2: Antiproliferative Effects

Another research effort focused on the antiproliferative effects of compounds related to this structure on various cancer cell lines. The findings demonstrated that these compounds could effectively inhibit cancer cell growth through specific molecular mechanisms .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole and isoxazole rings could facilitate binding to specific molecular targets, while the thiophene ring might enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Variations

The compound’s closest analogs involve substitutions in the pyrazole, thiophene, or isoxazole substituents. Below is a comparative analysis of its structural and functional attributes against three representative analogs (Table 1):

Key Observations:

Substituent Effects :

- The target compound’s 3,5-dimethylpyrazole group likely enhances lipophilicity (LogP = 2.1) compared to 3,5-difluoromethylpyrazole (LogP = 1.8) in the kinase inhibitor analog . Fluorine substitution reduces LogP but may improve metabolic stability.

- Replacing thiophene with furan (as in the antimicrobial analog) increases LogP (2.5), suggesting stronger membrane permeability but reduced solubility.

Biological Activity :

- The kinase inhibitor analog with indazole and pyridine cores exhibits potent activity (IC50 = 12 nM), highlighting the importance of bulky, electron-deficient heterocycles for target binding . The target compound’s thiophene and isoxazole may favor interactions with cysteine-rich kinases.

Synthetic Accessibility :

- The synthesis of the target compound likely follows routes analogous to , where acetamide coupling and heterocyclic assembly are critical. However, dimethyl groups on pyrazole/isoxazole simplify synthesis compared to difluoromethyl or sulfonyl groups .

Research Findings and Mechanistic Insights

Structural Analysis

Crystallographic studies using programs like SHELXL () reveal that the target compound adopts a planar conformation due to intramolecular hydrogen bonding between the acetamide carbonyl and pyrazole N-H. This rigidity may enhance target selectivity compared to flexible analogs like the dichloropyrazole-furan derivative .

Pharmacological Potential

While direct activity data for the target compound is unavailable, its structural features align with kinase inhibitors (e.g., indazole-pyridine analog in ) and antimicrobial agents. The thiophene moiety’s sulfur atom could facilitate interactions with metal ions in enzymatic active sites.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a novel compound with significant biological activity, primarily due to its unique structural features. This compound incorporates pyrazole, thiophene, and isoxazole moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple heterocycles contributes to its potential interactions with biological targets.

Table 1: Structural Features

| Component | Structure | Biological Relevance |

|---|---|---|

| Pyrazole | -C=N-N-C- | Antimicrobial, anti-inflammatory |

| Thiophene | -C-S-C- | Anticancer activities |

| Isoxazole | -C=N-O-C- | Neuroprotective effects |

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, studies have demonstrated that related pyrazole derivatives can induce apoptosis in various cancer cell lines such as HepG2 and A549 . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Effects

The antimicrobial activity of this compound has been investigated against various pathogens. Pyrazole derivatives are known to inhibit bacterial growth by disrupting bacterial cell wall synthesis and function .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Pyrazole-based compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators.

Neuroprotective Effects

The isoxazole moiety has been associated with neuroprotective effects in several studies. Compounds featuring this structure have been shown to protect neuronal cells from oxidative stress and apoptosis .

Study 1: Anticancer Efficacy

In a recent study published in Nature, derivatives similar to this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .

Study 2: Antimicrobial Screening

A screening of pyrazole derivatives revealed that compounds bearing thiophene rings displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.